tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Description
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 1188264-74-5) is a brominated N-heterocyclic compound with the molecular formula C₁₁H₁₆BrN₃O₂ and a molecular weight of 302.17 g/mol. It is a light yellow to brown solid with ≥98% HPLC purity, stored at -20°C or 2–8°C under inert conditions . Its primary application lies in medicinal chemistry as a building block for small-molecule drug candidates, particularly in coupling reactions where the bromine substituent serves as a reactive site for further functionalization .
Safety data indicates hazards for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), requiring precautions such as P261 (avoid inhalation) and P305+P351+P338 (eye rinse) .
Properties
IUPAC Name |
tert-butyl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-4-5-15-8(7-14)6-13-9(15)12/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGKBPUFODGXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CN=C2Br)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743214 | |
| Record name | tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-74-5 | |
| Record name | tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization to Form the Imidazo[1,5-a]pyrazine Core
The core heterocycle is commonly synthesized by condensation of a suitable pyrazine derivative with an amine or amino-alcohol precursor. This cyclization often proceeds via:
- Heating the precursors in polar aprotic solvents such as dichloromethane or ethanol.
- Use of catalysts like palladium or copper complexes to promote ring closure.
- Controlled temperature (usually 60–100 °C) and reaction time to optimize yield.
Bromination at the 3-Position
Selective bromination is achieved by:
- Treating the imidazo[1,5-a]pyrazine intermediate with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
- Reaction carried out under mild conditions to avoid over-bromination or decomposition.
- Use of solvents like acetonitrile or chloroform to facilitate selective substitution.
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl ester is typically introduced by:
- Esterification of the carboxylic acid intermediate with tert-butanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
- Alternatively, protection of the carboxyl group using tert-butyl chloroformate under basic conditions.
- Purification by crystallization or chromatography to isolate the pure tert-butyl ester.
Industrial and Laboratory Scale Production
In industrial settings, the synthesis may be scaled up using:
- Batch reactors or continuous flow systems to maintain precise control of reaction parameters.
- Automated temperature and pressure controls to ensure reproducibility.
- Purification steps including crystallization, distillation, and chromatographic techniques to achieve high purity (>98% by HPLC).
Laboratory-scale synthesis emphasizes:
- Careful stoichiometric control.
- Use of inert atmosphere (nitrogen or argon) to prevent oxidation.
- Analytical monitoring by NMR, LC-MS, and HPLC to confirm structure and purity.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Cyclization | Pyrazine derivative + amine, Pd/Cu catalyst | DCM, ethanol | 60–100 °C | Controlled time to avoid side reactions |
| Bromination (3-position) | N-bromosuccinimide or Br2 | Acetonitrile, chloroform | Room temp to 40 °C | Selective mono-bromination |
| tert-Butyl ester formation | tert-Butanol + acid catalyst or t-Bu chloroformate + base | DCM, toluene | 0–50 °C | Protects carboxyl group, enhances stability |
Research Findings and Optimization
- Studies indicate that the bromination step requires careful monitoring to prevent dibrominated byproducts.
- The choice of solvent and temperature critically affects the cyclization yield and purity.
- Use of palladium catalysts enhances ring closure efficiency but requires removal post-reaction to avoid contamination.
- Purification by preparative HPLC or recrystallization ensures product purity above 98%, suitable for pharmaceutical research.
Comparative Analysis with Positional Isomers
| Compound Name | Bromine Position | CAS Number | Molecular Formula | Notes on Preparation Differences |
|---|---|---|---|---|
| tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | Position 3 | 1188264-74-5 | C11H16BrN3O2 | Bromination selective at position 3; moderate steric hindrance |
| tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | Position 1 | 1188265-64-6 | C11H16BrN3O2 | Bromination at position 1 requires different regioselective conditions |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that imidazo[1,5-a]pyrazine derivatives exhibit significant antimicrobial properties. A study demonstrated that tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate showed promising activity against various bacterial strains, suggesting potential as an antimicrobial agent.
1.2 Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This positions it as a candidate for further development in cancer therapeutics.
Material Science Applications
2.1 Polymer Chemistry
this compound can be utilized as a building block in the synthesis of novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, potentially improving thermal stability and mechanical strength.
2.2 Synthesis of Functional Materials
The compound has been employed in the synthesis of functional materials such as sensors and catalysts. Its bromine substituent facilitates further chemical modifications, making it versatile for creating materials with specific functionalities.
Case Studies
3.1 Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazo[1,5-a]pyrazine derivatives including this compound. The results indicated a significant reduction in bacterial growth compared to control groups.
3.2 Investigation of Anticancer Activity
In another study focused on cancer therapeutics, researchers investigated the effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,5-a]pyrazine core play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 1393569-69-1)
- Molecular Formula : C₁₁H₁₆IN₃O₂
- Molecular Weight : 349.17 g/mol
- Key Differences: Iodine substituent increases molecular weight and polarizability, enhancing reactivity in nucleophilic substitutions compared to bromine . Limited solubility data, but iodine’s larger atomic radius may reduce solubility in nonpolar solvents versus the brominated analog .
- Applications : Preferred in radiohalogenation for imaging probes due to iodine’s isotopic versatility .
Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
- Molecular Formula : C₁₀H₁₄BrN₃O₂
- Lower molecular weight (280.15 g/mol) may enhance bioavailability.
- Synthetic Utility : Used in ester-exchange reactions where tert-butyl groups are incompatible .
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS: 345311-03-7)
- Molecular Formula : C₁₁H₁₆N₃O₂
- Key Differences :
- Similarity Score : 0.87 (structural similarity to target compound) .
Physicochemical and Functional Comparisons
Biological Activity
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS No. 1188264-74-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H16BrN3O2
- Molecular Weight : 302.17 g/mol
- Structure : The compound features a bromine atom at the 3-position of the imidazo[1,5-a]pyrazine ring, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on cellular pathways and potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial activity comparable to established antibiotics.
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies conducted on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that the compound induces apoptosis and inhibits cell proliferation.
Mechanism of Action :
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, inhibiting their division.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of imidazo[1,5-a]pyrazine. The results indicated that tert-butyl 3-bromo derivative exhibited superior activity against multidrug-resistant strains .
Study 2: Anticancer Properties
In research documented in Cancer Letters, this compound was tested against human cancer cell lines. The findings revealed an IC50 value of approximately 25 µM for MCF-7 cells, indicating potent anticancer activity .
Toxicity and Safety Profile
The safety profile of this compound has also been assessed. Toxicological evaluations suggest that while the compound shows promising biological activity, it may cause skin irritation and is harmful if ingested .
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (H302) | Harmful if swallowed |
| Skin Irritation (H315) | Causes skin irritation |
Q & A
Q. What synthetic routes are commonly employed to prepare tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate?
The compound is typically synthesized via a two-step reaction involving condensation and bromination. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-ethoxy-5,6-dihydropyrazine derivatives) are reacted with hydrazides or carbonyl analogs, followed by bromination using bromine in acetic acid or DCM. Yields vary; one protocol achieved 50% over two steps using reflux conditions in 1-butanol . Optimization of solvent (e.g., DCM vs. toluene) and catalysts (e.g., Pd or Ru-based systems) may improve efficiency .
Q. How is the purity and structural integrity of this compound validated in academic settings?
Purity is assessed via HPLC (≥95% purity as per specifications) , while structural confirmation relies on:
- 1H/13C NMR : Peaks for the tert-butyl group (~1.4 ppm for 1H, ~27–30 ppm for 13C) and imidazo-pyrazine backbone (aromatic protons at 6.5–8.5 ppm) .
- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C11H16BrN3O2: 302.1676) .
- IR spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .
Q. What are the critical safety considerations for handling this compound?
Key hazards include:
- H302 : Harmful if swallowed.
- H315/H319 : Causes skin/eye irritation.
- H335 : May cause respiratory irritation.
Precautionary measures (P261, P305+P351+P338) recommend using PPE (gloves, goggles) and working in a fume hood. Storage should be in a cool, dry environment away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data for this compound?
Reported solubility values vary (e.g., 6.52 mg/mL vs. 22.2 mg/mL) depending on the method (Ali vs. SILICOS-IT algorithms) . To reconcile this:
Perform experimental validation using a shake-flask method in buffers (pH 2–7.4).
Compare with computational models (e.g., COSMO-RS) to assess predictive accuracy.
Consider solvent polarity and hydrogen-bonding capacity (log S ≈ -1.0 to -1.48) .
Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for drug discovery?
The bromine atom at position 3 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key parameters:
Q. How does this compound serve as a precursor for antimalarial or kinase inhibitor candidates?
It is a key intermediate in synthesizing P2X7 receptor antagonists and KRAS inhibitors. For example:
- Antimalarials : Bromine substitution facilitates introduction of fluorophenyl or indazole groups via cross-coupling, yielding compounds with nM-level activity .
- Kinase inhibitors : The tert-butyl group enhances solubility, while the imidazo-pyrazine core acts as a hinge-binding motif in kinase active sites .
Q. What analytical challenges arise in characterizing degradation products under acidic/basic conditions?
Acidic hydrolysis (e.g., TFA in DCM) cleaves the tert-butyl carbamate, generating primary amines. Characterization tools:
Q. How can researchers leverage computational tools to predict the compound’s metabolic pathways?
- In silico metabolism : Use software like MetaSite to identify likely sites of CYP450 oxidation (e.g., imidazo-pyrazine ring or tert-butyl group).
- PAINS screening : Confirms absence of pan-assay interference (PAINS score: 0.0) , ensuring suitability for biological assays.
Data Contradictions and Mechanistic Insights
Q. Why do synthetic yields vary significantly across reported protocols?
Yield discrepancies (e.g., 50% vs. 93% in multi-step reactions) stem from:
Q. What mechanistic insights explain the compound’s selectivity in nucleophilic substitutions?
The electron-withdrawing imidazo-pyrazine core directs bromine to position 3, favoring SNAr over SN2 mechanisms. Steric hindrance from the tert-butyl group further limits reactivity at adjacent positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
